REACTION_SMILES
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[CH3:1][C:2]([OH:3])([CH2:4][OH:5])[CH:6]([OH:7])[C:8]12[NH:9][C:10](=[O:11])[C:12]([OH:13])([NH:14][C:15]1=[O:16])[C:17](=[CH2:18])[CH2:19][CH2:20][O:21]2.[CH3:39][N:40]([CH3:41])[c:42]1[cH:43][cH:44][n:45][cH:46][cH:47]1.[O:22]=[C:23]([O:24][C:25]([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)=[O:32])[c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1>>[CH3:1][C:2]([OH:3])([CH2:4][OH:5])[CH:6]([OH:7])[C:8]12[NH:9][C:10](=[O:11])[C:12]([OH:13])([NH:14][C:15]1=[O:16])[C:17](=[CH2:18])[CH2:19][CH2:20][O:21]2.[O:22]=[C:23]([O-:24])[c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CCOC2(C(O)C(C)(O)CO)NC(=O)C1(O)NC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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C=C1CCOC2(C(O)C(C)(O)CO)NC(=O)C1(O)NC2=O
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Name
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Type
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product
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Smiles
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O=C([O-])c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |